Pyridin-2-yl(thiazol-2-yl)methanone
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Overview
Description
Pyridin-2-yl(thiazol-2-yl)methanone is a useful research compound. Its molecular formula is C9H6N2OS and its molecular weight is 190.22. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Pyridin-2-yl(thiazol-2-yl)methanone derivatives have shown potential in antimicrobial applications. Patel, Agravat, and Shaikh (2011) synthesized various derivatives exhibiting variable and modest activity against strains of bacteria and fungi. This suggests potential use in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Similarly, Narasimhan et al. (2011) also reported antimicrobial and antimycobacterial activities of pyridin-3-yl-methanone derivatives, indicating their potential against bacterial and fungal infections (Narasimhan, Sharma, Kumar, Yogeeswari, & Sriram, 2011).
Biological Screening and Drug Potential
The compounds derived from this compound have been evaluated for biological screening and potential as drugs. Singh, Singh, and Bhanuka (2016) studied new organotin(IV) complexes derived from this compound, showing better antibacterial activities and potential as drugs (Singh, Singh, & Bhanuka, 2016).
Antibacterial and Antioxidant Activities
Lynda (2021) synthesized derivatives containing pyrazole moieties and observed moderate antibacterial and antioxidant activities. This study highlights the potential use of these compounds in developing new antibacterial and antioxidant agents (Lynda, 2021).
Synthesis and Characterization for Chemical Applications
Ferraro, Bortoluzzi, and Castro (2019) focused on synthesizing bis(benzotriazol-1-yl) derivatives using pyridin-2-ylmethanone, demonstrating potential applications in chemical synthesis and characterization (Ferraro, Bortoluzzi, & Castro, 2019).
Mechanism of Action
Mode of Action
It is known that thiazole derivatives, which include pyridin-2-yl(thiazol-2-yl)methanone, have diverse biological activities .
Biochemical Pathways
A study on the oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones suggests that transition metals catalyze the oxidation of csp3-h for the synthesis of aromatic ketones .
Result of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, which Pyridin-2-yl(thiazol-2-yl)methanone is a part of, have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups present in the thiazole derivative .
Cellular Effects
Thiazole derivatives have been reported to exhibit a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
pyridin-2-yl(1,3-thiazol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-8(9-11-5-6-13-9)7-3-1-2-4-10-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICHYVKDLZSUQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.